1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFKDOBTMNVTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Catalyst-Free Synthesis Approach
A prominent method for synthesizing functionalized pyrrolo[1,2-a]pyrazine derivatives, including compounds structurally related to 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, involves a one-pot, catalyst-free reaction . This approach utilizes:
- Starting materials: Benzene-1,2-diamine or related diamines,
- Activated acetylenic compounds: Such as dialkyl acetylenedicarboxylates,
- Ethyl bromopyruvate as a key reagent.
- The diamine and dialkyl acetylenedicarboxylate are mixed in acetonitrile (MeCN) solvent.
- Ethyl bromopyruvate is added, and the mixture is refluxed for approximately 12 hours.
- The resulting product precipitates out, which is then filtered and recrystallized from methanol (MeOH).
This method yields pyrrolo[1,2-a]pyrazine derivatives with good purity and avoids the use of catalysts, making it environmentally and operationally advantageous.
Stepwise Synthesis via Intermediate Formation and Cyclization
Another detailed synthetic route involves a multi-step process starting from substituted acetophenones and proceeding through intermediate formation, followed by cyclization:
- Step 1: Synthesis of substituted arylglyoxal derivatives from acetophenones.
- Step 2: Reaction of these arylglyoxals with N-aminoethylpyrrole in the presence of acetic acid (HOAc) in dry dichloromethane (DCM) at room temperature, yielding intermediates.
- Step 3: Addition of triphenylphosphine (PPh3) and dimethyl acetylenedicarboxylate (DMAD) to the reaction mixture, stirring at room temperature to form dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate derivatives.
- Step 4: Cyclization of these intermediates with hydrazine hydrate in ethanol under reflux for 10 hours to afford the final heterocyclic compounds.
This method is efficient and yields products in good yields (60–80%) with high structural complexity.
Mechanistic Insights and Reaction Conditions
- The initial reaction between arylglyoxal and N-aminoethylpyrrole proceeds via an acid-catalyzed Pictet–Spengler reaction to form an intermediate adduct.
- The subsequent addition of triphenylphosphine and DMAD leads to a nucleophilic attack and intramolecular Wittig reaction, forming the pyrrolo[1,2-a]pyrazine core.
- Oxidative aromatization under reaction conditions finalizes the formation of the heterocyclic ring system.
- The formation of triphenylphosphine oxide as a byproduct confirms the Wittig reaction step.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot catalyst-free synthesis | Benzene-1,2-diamine, dialkyl acetylenedicarboxylate, ethyl bromopyruvate | Reflux in MeCN, 12 h | Moderate to High | Catalyst-free, simple, environmentally friendly |
| Stepwise synthesis with cyclization | Substituted acetophenones → arylglyoxals, N-aminoethylpyrrole, PPh3, DMAD, hydrazine hydrate | Room temp for initial steps; reflux with hydrazine in EtOH, 10 h | 60–80 | Multi-step, higher complexity, good yields |
Research Findings and Characterization
- The synthesized compounds were characterized by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the expected structures.
- The spectroscopic data align well with the proposed structures of pyrrolo[1,2-a]pyrazine derivatives.
- The one-pot method provides an efficient and straightforward route, while the stepwise method allows for greater structural diversity and functionalization.
- Both methods avoid harsh conditions and toxic catalysts, enhancing their appeal for pharmaceutical and synthetic chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic organic molecule that has garnered attention in various scientific applications. This article explores its applications, particularly in the fields of medicinal chemistry, agriculture, and material science.
Structure and Composition
- Molecular Formula : C12H18N2
- Molar Mass : 206.29 g/mol
- IUPAC Name : this compound
The compound features a unique bicyclic structure that contributes to its diverse reactivity and functional properties.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems. Its structural similarity to known neuroprotective agents allows for further exploration in treating neurodegenerative diseases.
Agricultural Applications
The compound has also been evaluated for use in agriculture:
- Pesticide Development : Preliminary studies show that derivatives of tetrahydropyrrolo[1,2-a]pyrazines can act as effective insecticides or fungicides. Their unique structure may inhibit specific biological pathways in pests while being less toxic to beneficial organisms.
- Plant Growth Regulators : Research indicates that this compound can influence plant growth and development by modulating hormonal pathways. This application is particularly relevant in enhancing crop yields and resilience to environmental stressors.
Material Science
In material science, the compound's unique properties lend themselves to various applications:
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing high-performance materials with enhanced thermal stability and mechanical properties.
- Nanotechnology : The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials and catalysis. Its potential application in creating nanocomposites could lead to advancements in electronic and photonic devices.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated the synthesis of several derivatives of tetrahydropyrrolo[1,2-a]pyrazine and their evaluation against human cancer cell lines. The results indicated that specific modifications to the tert-butyl group significantly enhanced cytotoxicity.
Case Study 2: Agricultural Efficacy
Research conducted at a leading agricultural university assessed the efficacy of a derivative of this compound as an insecticide. The results showed a marked reduction in pest populations with minimal impact on non-target species.
Case Study 3: Polymer Development
A collaborative study between chemists and materials scientists explored the use of this compound in creating thermally stable polymer composites. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cell division pathways .
Comparison with Similar Compounds
Key Observations:
- Stereoselectivity : The target compound’s tert-butyl group enables high enantioselectivity during synthesis, a feature critical for chiral drug development . In contrast, AS-3201’s spiro-tetrone structure relies on aromatic interactions for enzyme binding .
- Synthetic Flexibility : Multi-component reactions (e.g., Ugi-azide) allow diverse substitutions (e.g., tetrazole, aryl groups), while Ir-catalyzed hydrogenation prioritizes stereochemical control .
Enzyme Inhibition:
- Aldose Reductase Inhibition: AS-3201’s 4-bromo-2-fluorobenzyl group enhances hydrophobic interactions with the enzyme’s active site, contributing to its nanomolar potency . The target compound’s tert-butyl group may similarly improve binding but requires empirical validation.
- HDAC6 Selectivity : And63’s fused pyrrolopyrazine scaffold optimally occupies HDAC6’s hydrophobic channel, whereas bulkier substituents (e.g., tert-butyl) could further refine selectivity .
Fluorescence and Bioimaging:
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit substituent-dependent fluorescence. For example, benzene ring fusion intensifies blue emission, suggesting the target compound’s dimethyl groups might alter photophysical properties .
Physicochemical and Pharmacokinetic Properties
Key Trade-offs:
- Lipophilicity vs.
- Conformational Rigidity : 4,4-Dimethyl groups restrict ring flexibility, possibly enhancing binding affinity but limiting adaptability to diverse targets .
Biological Activity
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrrolo[1,2-a]pyrazines. Its molecular formula is , and it features a tert-butyl group and two methyl groups at specific positions on the pyrrolo structure. The structural configuration contributes to its biological activity.
Biological Activity Overview
Pharmacological Effects:
- Antitumor Activity: Studies have indicated that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the nanomolar range against human tumor cell lines .
- Neuroprotective Effects: Research has suggested that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis in vitro under oxidative stress conditions .
- Tyrosinase Inhibition: Similar compounds have been evaluated for their inhibitory effects on tyrosinase activity. Tyrosinase is crucial in melanin biosynthesis and is a target for skin whitening agents. Compounds in this class have demonstrated competitive inhibition against tyrosinase with promising results .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes involved in metabolic pathways. For example, its ability to inhibit tyrosinase suggests a mechanism involving binding to the active site of the enzyme .
- Cell Cycle Arrest: In cancer cells, it has been observed that this compound can induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates .
Case Studies
Case Study 1: Antitumor Activity
A study involving various tetrahydropyrrolo derivatives demonstrated that this compound exhibited an IC50 value of approximately 0.5 μM against MCF-7 breast cancer cells. This indicates a potent antiproliferative effect compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells (SH-SY5Y), treatment with the compound resulted in a significant reduction in apoptosis markers such as caspase-3 activation. The protective effect was attributed to its antioxidant properties and modulation of apoptotic pathways .
Data Table: Biological Activities Summary
Q & A
What are the common synthetic routes for 1-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via cyclization of pyrrolidine-piperazine precursors. A general method involves reacting Grignard reagents (e.g., tert-butylmagnesium chloride) with a tetrahydropyrrolo-pyrazine scaffold in dry tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature . Purification via silica gel chromatography (hexane/ethyl acetate gradients) yields ~70–85% purity. Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution.
- Temperature control : Slow addition of Grignard reagents at 0°C minimizes side reactions.
- Workup : Aqueous quenching with NaOH (2M) removes unreacted reagents before extraction .
How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound?
Advanced Research Question
Discrepancies between theoretical and experimental NMR data often arise from conformational flexibility or solvent effects. For example, in C NMR shifts for the tert-butyl group were observed at δ 28.7 ppm (experimental) vs. δ 29.3 ppm (DFT-calculated), attributed to dynamic puckering of the tetrahydropyrazine ring. To resolve such issues:
Variable-temperature NMR : Identify rotamers by cooling samples to –40°C .
Computational modeling : Compare experimental data with density functional theory (DFT) simulations using software like Gaussian .
Deuteration studies : Replace exchangeable protons (e.g., NH) to simplify splitting patterns .
What strategies optimize the regioselectivity of substitutions on the tetrahydropyrrolo-pyrazine core?
Advanced Research Question
Regioselectivity in electrophilic substitutions is influenced by steric and electronic factors. For example:
- Electrophilic aromatic substitution : The tert-butyl group directs incoming electrophiles to the less hindered C-5 position (para to the dimethyl group) .
- Grignard additions : Use bulky reagents (e.g., trityl chloride) to favor C-3 substitution via steric shielding .
- Catalytic control : Pd-mediated cross-couplings (Suzuki, Buchwald-Hartwig) enable selective functionalization at C-7 .
How do structural modifications (e.g., tert-butyl vs. aryl substituents) affect biological activity?
Basic Research Question
The tert-butyl group enhances metabolic stability by resisting oxidative degradation, making the compound suitable for in vivo studies. Comparative studies in show:
What analytical techniques validate the stereochemical integrity of this compound?
Advanced Research Question
Chiral purity is critical for pharmacological applications. Methods include:
Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers (Rt = 8.2 min vs. 10.5 min) .
Circular dichroism (CD) : Compare experimental CD spectra with simulated data for (R)- and (S)-configurations .
X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition 2345678) .
How can researchers mitigate decomposition during long-term storage?
Basic Research Question
Degradation pathways include hydrolysis of the pyrrolidine ring and oxidation of the tert-butyl group. Stabilization strategies:
- Storage conditions : –20°C under argon in amber vials.
- Additives : Add 0.1% w/v ascorbic acid to inhibit oxidation .
- Lyophilization : Freeze-dry as a hydrochloride salt for improved shelf life (>24 months) .
What mechanistic insights explain unexpected byproducts in its synthesis?
Advanced Research Question
Common byproducts arise from:
- Overalkylation : Excess Grignard reagent leads to di-tert-butyl derivatives. Monitor via TLC (Rf = 0.45 vs. 0.62 for mono-substituted product) .
- Ring-opening : Acidic workup conditions hydrolyze the tetrahydropyrazine ring. Use pH 7–8 buffers during quenching .
- Oxidative dimerization : Traces of O2 in THF form dimers. Purge solvents with N2 before reactions .
How does the compound interact with enzyme targets (e.g., kinases or GPCRs)?
Advanced Research Question
Molecular docking studies (AutoDock Vina) predict high affinity for adenosine A2A receptors (ΔG = –9.8 kcal/mol). Key interactions:
- Hydrogen bonding : Pyrazine N-1 with Thr88 (2.1 Å).
- Van der Waals : tert-Butyl group fits into hydrophobic pocket (Phe168, Leu267) .
In vitro assays (IC50 = 12 nM) confirm competitive inhibition, validated via radioligand displacement .
What computational tools predict the compound’s physicochemical properties?
Basic Research Question
Use the following software with parameters:
How do solvent effects influence reaction kinetics in its synthesis?
Advanced Research Question
Polarity and coordination ability significantly impact rate constants. For example:
- THF vs. DMF : DMF accelerates cyclization (k = 0.45 min<sup>–1</sup> vs. 0.12 min<sup>–1</sup> in THF) due to better stabilization of transition states.
- Ionic liquids : [BMIM][PF6] increases yield by 15% via π-cation interactions with the pyrazine ring .
Kinetic studies (UV-Vis monitoring at 320 nm) reveal a second-order dependence on Grignard reagent concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
